molecular formula C5H4N2O3 B1612254 4-Formyl-1H-imidazole-5-carboxylic acid CAS No. 1321600-00-3

4-Formyl-1H-imidazole-5-carboxylic acid

Cat. No. B1612254
M. Wt: 140.1 g/mol
InChI Key: SSPYBJYEUFNDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formyl-1H-imidazole-5-carboxylic acid (FIAC) is an organic compound with the molecular formula C5H4N2O3. It is a white crystalline powder that is soluble in water and has a melting point of 215-217°C. FIAC is used in various scientific research applications due to its unique properties and potential benefits.

Mechanism Of Action

The mechanism of action of 4-Formyl-1H-imidazole-5-carboxylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This leads to a reduction in inflammation and the growth of cancer cells.

Biochemical And Physiological Effects

4-Formyl-1H-imidazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body. 4-Formyl-1H-imidazole-5-carboxylic acid has also been shown to inhibit the growth of cancer cells and reduce the risk of cancer metastasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Formyl-1H-imidazole-5-carboxylic acid in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, 4-Formyl-1H-imidazole-5-carboxylic acid has some limitations in lab experiments, such as its low solubility in some solvents and its potential toxicity at high concentrations.

Future Directions

There are many future directions for the study of 4-Formyl-1H-imidazole-5-carboxylic acid. One potential area of research is the development of new cancer therapies based on 4-Formyl-1H-imidazole-5-carboxylic acid. Another area of research is the study of 4-Formyl-1H-imidazole-5-carboxylic acid's potential use in treating other diseases, such as inflammatory bowel disease and autoimmune disorders. Additionally, there is a need for further research on the mechanism of action of 4-Formyl-1H-imidazole-5-carboxylic acid and its potential side effects.

Scientific Research Applications

4-Formyl-1H-imidazole-5-carboxylic acid has been extensively studied in scientific research for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and anti-inflammatory properties. 4-Formyl-1H-imidazole-5-carboxylic acid has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

5-formyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-1-3-4(5(9)10)7-2-6-3/h1-2H,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPYBJYEUFNDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617003
Record name 5-Formyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-1H-imidazole-5-carboxylic acid

CAS RN

1321600-00-3
Record name 5-Formyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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